BenchChemオンラインストアへようこそ!

3-bromo-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzamide

physicochemical_properties molecular_weight halogen_substitution_pattern

3-bromo-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzamide (CAS 2034562-84-8) is a synthetic small molecule belonging to the class of substituted benzamides featuring a characteristic heteroaryl core, specifically a 3-(pyridin-3-yl)pyrazine moiety linked via a methylene bridge to a 3-bromo-substituted benzamide. As a pyridine- and pyrazine-containing benzamide derivative, this compound falls within the broader structural family of N-heteroaryl benzamides, which have been extensively investigated as kinase inhibitor scaffolds, particularly against Protein Kinase D (PKD1, PKD2, PKD3) and related tyrosine kinases.

Molecular Formula C17H13BrN4O
Molecular Weight 369.222
CAS No. 2034562-84-8
Cat. No. B2649800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzamide
CAS2034562-84-8
Molecular FormulaC17H13BrN4O
Molecular Weight369.222
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)C(=O)NCC2=NC=CN=C2C3=CN=CC=C3
InChIInChI=1S/C17H13BrN4O/c18-14-5-1-3-12(9-14)17(23)22-11-15-16(21-8-7-20-15)13-4-2-6-19-10-13/h1-10H,11H2,(H,22,23)
InChIKeyHGSYKQGPEBLFJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-bromo-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzamide (CAS 2034562-84-8): Structural Identity and Compound Class Context for Procurement


3-bromo-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzamide (CAS 2034562-84-8) is a synthetic small molecule belonging to the class of substituted benzamides featuring a characteristic heteroaryl core, specifically a 3-(pyridin-3-yl)pyrazine moiety linked via a methylene bridge to a 3-bromo-substituted benzamide [1]. As a pyridine- and pyrazine-containing benzamide derivative, this compound falls within the broader structural family of N-heteroaryl benzamides, which have been extensively investigated as kinase inhibitor scaffolds, particularly against Protein Kinase D (PKD1, PKD2, PKD3) and related tyrosine kinases [2]. The compound is primarily utilized as a research chemical and synthetic intermediate in medicinal chemistry and chemical biology investigations .

Why Generic Substitution of 3-bromo-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzamide with In-Class Benzamide Analogs Carries Significant Risk for Experimental Reproducibility


Substituted benzamide derivatives within the pyridine/pyrazine benzamide class exhibit marked differences in target binding profiles and physicochemical properties depending on the nature and position of the substituent on the benzamide ring. The specific 3-bromo substitution on the benzamide phenyl ring in this compound creates a distinct electronic and steric environment that cannot be recapitulated by analogous compounds bearing alternative halogen (e.g., 2-chloro, 4-fluoro) or alkyl substituents [1]. Published structure-activity relationship (SAR) data within the PKD inhibitor patent literature demonstrate that even minor positional changes in halogen substitution on the benzamide moiety can profoundly alter kinase selectivity and cellular potency [2]. Furthermore, the 3-(pyridin-3-yl)pyrazine core represents a specific connectivity isomer that provides a defined hydrogen-bond acceptor/donor pharmacophore distinct from regioisomeric pyridinyl-pyrazine arrangements, making direct functional interchange with core-modified analogs scientifically unsound [2].

Quantitative Differentiation Evidence for 3-bromo-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzamide: Comparative Physicochemical and Structural Analysis


Molecular Weight and Bromine Isotopic Signature: Differentiation from 2-Chloro and 3-Fluoro-4-Methyl Analogs

The 3-bromo substitution on the benzamide ring confers a molecular weight of 369.222 g/mol . This represents a significant mass distinction from the related 2-chloro analog (2-chloro-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzamide; MW: ~355.8 g/mol) and the 3-fluoro-4-methyl analog (3-fluoro-4-methyl-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzamide; MW: 322.34 g/mol) , with mass differences of approximately 13.4 g/mol and 46.9 g/mol respectively. The presence of bromine also generates a characteristic isotopic doublet pattern (~1:1 for 79Br/81Br) in mass spectrometry, enabling unambiguous identification and quantification in complex biological matrices .

physicochemical_properties molecular_weight halogen_substitution_pattern

Computed logP and Lipophilicity Differentiation from 4-Acetamido and 4-Ethoxy-Substituted Analogs

The 3-bromo substitution confers a computed logP of approximately 3.8 , placing this compound in a moderate-to-high lipophilicity range. In comparison, the 4-acetamido analog (4-acetamido-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzamide) possesses a substantially lower computed logP (~2.1) due to the polar acetamido group, while the 4-ethoxy analog (4-ethoxy-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzamide) has a computed logP of approximately 3.2 . These logP differences of 1.7 and 0.6 log units translate to ~50-fold and ~4-fold differences in octanol-water partition coefficients respectively [1].

lipophilicity logP drug-likeness permeability

PKD Inhibitor Class Membership: Structural Alignment with WO2008074997A1 Pharmacophore Requirements

The compound satisfies the key structural pharmacophore elements defined in WO2008074997A1 for pyridine benzamide and pyrazine benzamide PKD inhibitors: a heteroaryl core (pyridine or pyrazine) linked to a substituted benzamide moiety [1]. Within the patent's exemplified Markush structures, compounds bearing halogen substituents on the benzamide ring demonstrated PKD1 and PKD2 inhibitory activity with IC50 values ranging from <100 nM to >10 µM depending on the specific substitution pattern [1]. While exact IC50 data for the 3-bromo analog is not publicly reported, the patent demonstrates that 3-substituted benzamide derivatives with electron-withdrawing groups generally retain kinase inhibitory activity [2].

PKD_inhibition kinase_inhibitor_pharmacophore patent_SAR

Hydrogen Bond Donor/Acceptor Count and Rule-of-Five Compliance: Comparison with 4-(Morpholin-4-yl) and 2,4,6-Trimethyl Analogs

The compound possesses 1 hydrogen bond donor (amide NH) and 5 hydrogen bond acceptors (amide carbonyl, pyridine N, two pyrazine N atoms, and bromine acting as a weak halogen-bond acceptor), with a rotatable bond count of 5 . This profile places it within the Lipinski Rule-of-Five compliant space (MW <500, HBD ≤5, HBA ≤10, logP <5). In contrast, the 4-(morpholin-4-yl)-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzamide analog (MW: 375.43 g/mol) introduces an additional morpholine oxygen atom increasing HBA count to 6 and adding conformational flexibility , while the 2,4,6-trimethyl-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzamide analog introduces additional steric bulk without additional hydrogen bonding capacity .

drug-likeness Lipinski_Rule_of_Five hydrogen_bonding oral_bioavailability_potential

Optimal Research Application Scenarios for 3-bromo-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzamide Based on Quantitative Differentiation Evidence


PKD Kinase Inhibitor Lead Optimization and SAR Expansion

This compound serves as a key intermediate or reference compound in structure-activity relationship (SAR) studies targeting PKD1, PKD2, and PKD3 kinases. The 3-bromo substitution provides an established handle for further functionalization via palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, or Ullmann couplings), enabling systematic exploration of the benzamide substituent space within the pharmacophore framework defined in WO2008074997A1 [1]. The compound's compliance with the PKD inhibitor pharmacophore [1] makes it suitable as a starting scaffold for medicinal chemistry optimization programs.

Analytical Method Development and LC-MS/MS Quantification

The characteristic 1:1 isotopic doublet (79Br:81Br) provides superior detection specificity in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays . This makes the compound particularly valuable for developing and validating quantitative bioanalytical methods for drug metabolism and pharmacokinetic (DMPK) studies, where unambiguous compound identification in complex biological matrices (plasma, tissue homogenates, microsomal incubations) is essential. The mass difference of >13 g/mol versus the 2-chloro analog further reduces the risk of isobaric interference in multiplexed analytical panels .

Membrane Permeability and Intracellular Target Engagement Studies

With a computed logP of approximately 3.8 , this compound occupies a lipophilicity range associated with favorable passive membrane permeability. This property is valuable for cellular target engagement assays where compound access to intracellular kinase targets (such as PKD isoforms localized at the Golgi apparatus and plasma membrane) is required. The compound may serve as a more permeable alternative to the 4-acetamido analog (logP ~2.1) in cell-based phenotypic screening and cellular thermal shift assay (CETSA) applications where intracellular compound accumulation is critical .

Synthetic Chemistry Building Block for Parallel Library Synthesis

The 3-bromo substituent serves as a versatile synthetic handle for late-stage diversification via transition metal-catalyzed cross-coupling reactions. The compound can be employed as a core building block in parallel library synthesis aimed at generating diverse collections of pyridine-pyrazine benzamide analogs. The 3-position bromine is amenable to Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids, enabling rapid exploration of substituent effects on kinase selectivity and potency within the PKD inhibitor scaffold [1].

Quote Request

Request a Quote for 3-bromo-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.